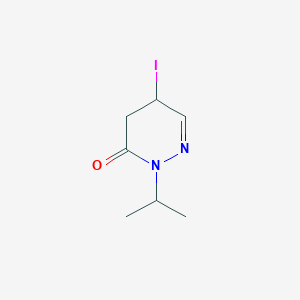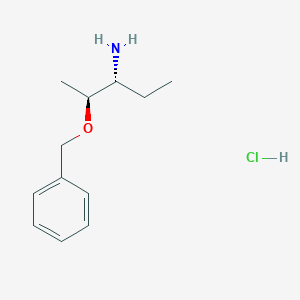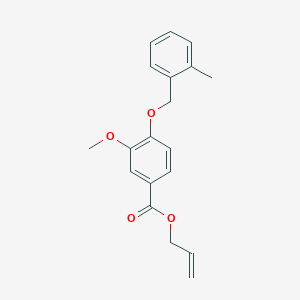
Z-HoMet-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-HoMet-OH is a chemical compound with the molecular formula C14H19NO4S It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Métodos De Preparación
The synthesis of Z-HoMet-OH involves several steps, typically starting with the selection of appropriate starting materials and reagents. One common synthetic route includes the reaction of a suitable precursor with specific reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and safety standards.
Análisis De Reacciones Químicas
Z-HoMet-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Z-HoMet-OH has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a model compound for studying reaction mechanisms. In biology, it may be used in biochemical assays and as a probe for investigating biological pathways. In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Z-HoMet-OH involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Comparación Con Compuestos Similares
Z-HoMet-OH can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or molecular structures. For example, Z-Met-OH and N-Carbobenzoxy-DL-methionine are compounds with similar structural features.
Propiedades
Fórmula molecular |
C14H19NO4S |
|---|---|
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
(2S)-5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clave InChI |
HIUFIRVCAFTFKW-LBPRGKRZSA-N |
SMILES isomérico |
CSCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
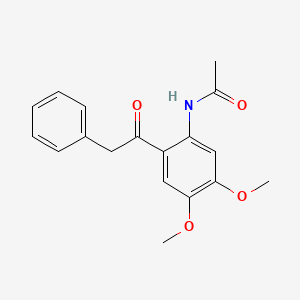
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
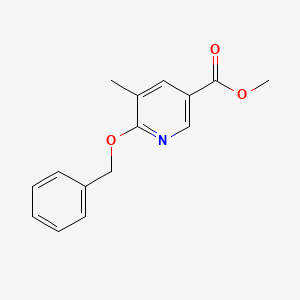

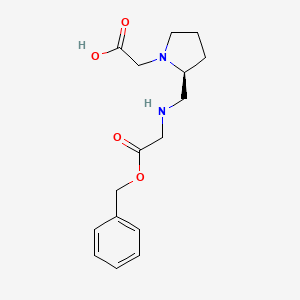
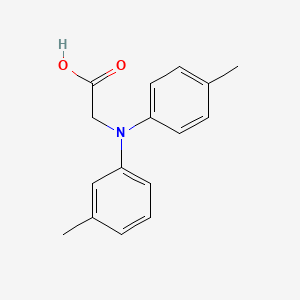
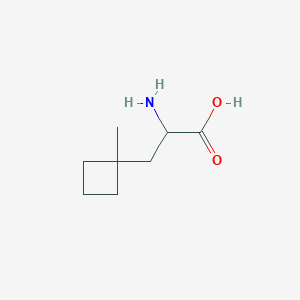
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
